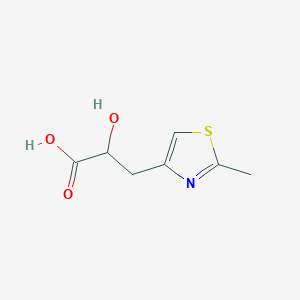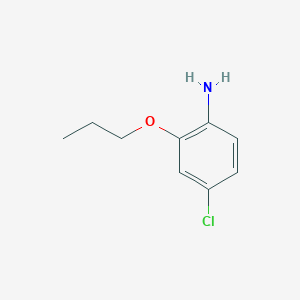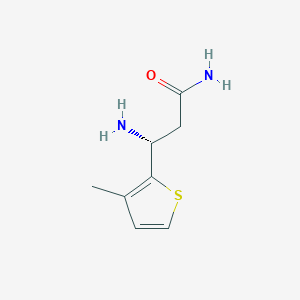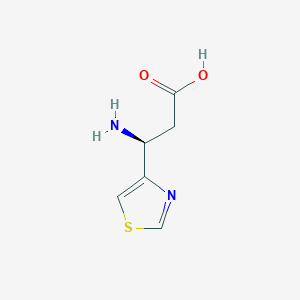
(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The amino group is then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The thiazole ring can undergo substitution reactions where one or more atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biological pathways. The amino acid side chain allows the compound to participate in biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(1,2,4-triazol-4-yl)propanoic acid: Similar structure but with a triazole ring instead of a thiazole ring.
(3S)-3-amino-3-(1,3-oxazol-4-yl)propanoic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. The presence of sulfur in the ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
KUFBSYVFRLJHQT-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(N=CS1)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(N=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


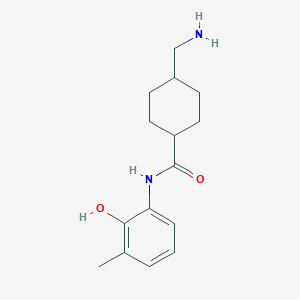
![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
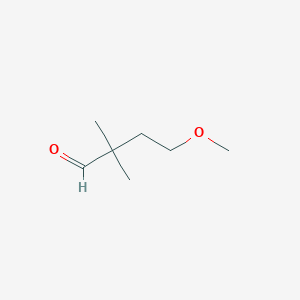
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)


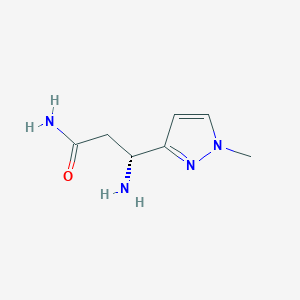

![4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol](/img/structure/B13295941.png)
